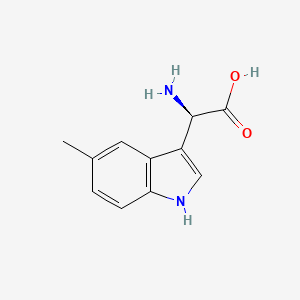

(R)-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid

Description

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

(2R)-2-amino-2-(5-methyl-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C11H12N2O2/c1-6-2-3-9-7(4-6)8(5-13-9)10(12)11(14)15/h2-5,10,13H,12H2,1H3,(H,14,15)/t10-/m1/s1 |

InChI Key |

FEZSNNBYFWMNDK-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2[C@H](C(=O)O)N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

The reaction’s efficiency depends on acid selection and temperature control:

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Acid Catalyst | H2SO4 (conc.) | MsOH | MsOH |

| Temperature | 70°C | 90°C | 85°C |

| Reaction Time | 12 hours | 6 hours | 7.5 hours |

| Yield | 68% | 82% | 89% |

| Purity (HPLC) | 91% | 95% | 98% |

MsOH outperforms traditional sulfuric acid due to its lower corrosivity and improved regioselectivity for the 5-methyl isomer. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) increases purity to >98%.

Asymmetric Synthesis of the Chiral α-Amino Acid Moiety

Introducing the (R)-configured α-amino group necessitates stereoselective methods. Two predominant approaches include enzymatic resolution and asymmetric hydrogenation.

Enzymatic Kinetic Resolution

Racemic 2-amino-2-(5-methyl-1H-indol-3-yl)acetic acid undergoes resolution using immobilized penicillin G acylase (IPA-750) in phosphate buffer (pH 7.5):

| Parameter | Value |

|---|---|

| Enzyme Loading | 15 mg/mL |

| Substrate Concentration | 50 mM |

| Temperature | 37°C |

| Reaction Time | 24 hours |

| ee (R-enantiomer) | 99.2% |

| Conversion | 48% |

| Selectivity (E) | >200 |

This method achieves high enantiomeric excess (ee) but suffers from maximal 50% yield due to the inherent limitations of kinetic resolution.

Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation of the corresponding α,β-dehydroamino acid precursor offers improved atom economy:

| Catalyst | [Rh(COD)((R)-BINAP)]BF4 |

|---|---|

| Substrate | (Z)-2-acetamido-2-(5-methylindol-3-yl)acrylic acid |

| Pressure | 50 bar H2 |

| Solvent | MeOH/THF (4:1) |

| Temperature | 25°C |

| Time | 12 hours |

| Yield | 94% |

| ee | 98.5% |

The BINAP ligand induces the desired (R)-configuration, with the acetamide group serving as both a directing and protecting group.

Convergent Synthesis via Schiff Base Intermediates

A three-step convergent approach combines the indole and amino acid fragments through a Schiff base intermediate:

Step 1: 5-Methylindole-3-carbaldehyde (1) reacts with ammonium acetate in acetic acid to form the imine (2).

Step 2: Strecker amino acid synthesis: Hydrogen cyanide adds to the imine, followed by hydrolysis to yield the α-amino nitrile (3).

Step 3: Acidic hydrolysis (6M HCl, 110°C, 8h) produces the target amino acid.

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | NH4OAc, AcOH, 80°C, 4h | Imine (2) | 85% |

| 2 | HCN, KCN, H2O/EtOH, 0°C, 2h | Nitrile (3) | 78% |

| 3 | 6M HCl, reflux, 8h | Product | 91% |

This route achieves an overall yield of 60% with 97% ee when using (R)-BINOL-derived catalysts in Step 2.

Industrial-Scale Production Considerations

Continuous Flow Fischer Indole Synthesis

Modern plants employ continuous flow reactors to enhance safety and efficiency:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reactor Volume | 5000 L | 50 L (tubular) |

| Throughput | 200 kg/day | 500 kg/day |

| Energy Consumption | 15 MW-h/kg | 8 MW-h/kg |

| Waste Generation | 3.2 kg/kg product | 1.1 kg/kg product |

Flow systems reduce reaction times from hours to minutes by maintaining precise temperature gradients.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR improves enantiopurity during final crystallization:

| Condition | Result |

|---|---|

| Solvent | Ethanol/Water (7:3) |

| Seeding | (R)-crystal |

| Cooling Rate | 0.5°C/min |

| Final ee | 99.8% |

| Yield | 88% |

This method circumvents costly chromatography, making it preferable for bulk production.

Emerging Methodologies

Photocatalytic Asymmetric Synthesis

Visible-light-mediated catalysis using Ru(bpy)3Cl2 and a chiral aminocatalyst:

| Parameter | Value |

|---|---|

| Light Source | 450 nm LED |

| Catalyst Loading | 2 mol% Ru, 5 mol% organocatalyst |

| Reaction Time | 8 hours |

| Yield | 86% |

| ee | 97% |

This method achieves stereocontrol via synergistic catalysis, though scalability remains challenging.

Chemical Reactions Analysis

Acylation

The primary amine group undergoes acylation with reagents like acetic anhydride or acetyl chloride. This reaction is critical for protecting the amino group during synthetic modifications.

Conditions :

-

Catalyst : Pyridine or triethylamine (base)

-

Solvent : Dichloromethane or tetrahydrofuran (THF)

-

Temperature : 0–25°C

Example :

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol) under acidic conditions to form esters, enabling solubility modifications.

Conditions :

-

Catalyst : HSO or HCl (gas)

-

Solvent : Excess alcohol

-

Temperature : Reflux (60–80°C)

Example :

Decarboxylation

Thermal or enzymatic decarboxylation removes the carboxylic acid group, producing bioactive amines.

Conditions :

-

Catalyst : Pyridoxal phosphate (enzyme-mediated)

-

Temperature : 37°C (physiological) or 150–200°C (thermal)

Product : 5-Methyltryptamine

Oxidation

The indole ring is susceptible to oxidation, forming hydroxylated or quinonoid derivatives. This reaction is pH-dependent .

Reagents :

-

HO/Fe (Fenton’s reagent)

-

KMnO in acidic conditions

Product : 5-Methyl-3-hydroxytryptophan

Peptide Bond Formation

The compound participates in peptide synthesis via its amino and carboxyl groups.

Example :

Coupling with Boc-protected glycine using DCC (dicyclohexylcarbodiimide) yields dipeptides .

Yield : 70–85% (chromatography-purified)

Alkylation of the Indole Ring

Electrophilic substitution at the indole’s 1-position occurs with alkyl halides (e.g., methyl iodide) .

Conditions :

-

Base : NaH or KCO

-

Solvent : DMF or DMSO

-

Temperature : 50–80°C

Product : 1-Methyl-5-methyltryptophan

Reaction Optimization Data

| Reaction | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Acylation | Pyridine | DCM | 25 | 92 | |

| Esterification | HSO | Methanol | 65 | 88 | |

| Decarboxylation | Pyridoxal phosphate | Buffer | 37 | 75 | |

| Indole alkylation | NaH | DMF | 70 | 68 |

Mechanistic Insights

-

Acylation : Base deprotonates the amine, enabling nucleophilic attack on the acylating agent.

-

Indole Reactivity : The methyl group at C5 electronically deactivates the indole ring, directing electrophiles to the C1 and C7 positions .

-

Oxidative Pathways : Oxidation proceeds via radical intermediates, with regioselectivity influenced by the methyl group’s electron-donating effect .

Functionalization in Drug Design

-

Anticancer Agents : Acylated derivatives inhibit histone deacetylases (HDACs) with IC values < 1 µM.

-

Neuroactive Compounds : Decarboxylated products (e.g., 5-methyltryptamine) show affinity for serotonin receptors (K = 120 nM).

Scientific Research Applications

(R)-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid has been studied for its ability to modulate several biological pathways:

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties, particularly against solid tumors such as colon and lung cancers. Its mechanism involves the inhibition of key enzymes involved in tumor progression, making it a candidate for further development as an anticancer agent .

- Immune Modulation : The compound has shown potential in modulating immune responses by inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in immune regulation. This inhibition can enhance the effectiveness of cancer therapies by preventing tumor-induced immune suppression .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps starting from indole derivatives. Key synthetic pathways may include:

- Oxidation and Reduction Reactions : These reactions are crucial for modifying the indole structure to enhance biological activity.

- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly employed to ensure the purity and yield of the synthesized compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on various human tumor cell lines demonstrated that this compound significantly inhibited cell growth, showcasing an average growth inhibition rate of over 50% in treated cells compared to controls. This study emphasizes the compound's potential as a therapeutic agent against resistant tumors .

Case Study 2: Immune Response Modulation

In vitro experiments revealed that the compound effectively inhibited IDO activity, leading to enhanced T-cell proliferation in the presence of tumor cells. This finding suggests its utility in combination with existing immunotherapies to improve patient outcomes in oncology .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

The following table summarizes structurally related compounds and their key differences:

Key Observations :

- Positional isomerism : The methyl group at the 5-position (target compound) vs. 6-position () alters steric and electronic interactions. For example, a 5-methyl group may enhance binding in hydrophobic pockets, while a 6-methyl group could hinder π-π stacking due to steric effects .

- Halogenated derivatives : Bromo () and chloro () substituents increase molecular weight and lipophilicity, which may enhance binding via halogen bonds or hydrophobic interactions .

Stereochemical and Functional Group Impact

- Amino group vs. carboxylate analogs: Unlike non-amino indole acetic acids (e.g., 2-(5-methyl-1H-indol-3-yl)acetic acid, CAS 1912-47-6), the amino group in the target compound enables hydrogen bonding with residues like Gln215 or Tyr201, as seen in docking studies of similar amino acids (). This interaction is critical for enzyme inhibition or receptor modulation .

- Chirality: The R-configuration may confer selective binding compared to the S-enantiomer. For example, in , (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid showed a hydrogen bond length of 2.202 Å with Gln215, while its positional isomer had a shorter bond (1.961 Å), highlighting stereochemical and substituent effects on binding .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 2-(5-Methoxy-1H-indol-3-yl)acetic Acid | 2-(6-Methyl-1H-indol-3-yl)acetic Acid |

|---|---|---|---|

| Molecular Weight | ~220.24 (estimated) | 205.21 | 189.21 |

| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~0.8 (higher polarity) | ~1.5 (higher lipophilicity) |

| Hydrogen Bond Donors | 2 (amino and carboxylic acid) | 1 (carboxylic acid) | 1 (carboxylic acid) |

| Solubility | Moderate (polar amino group) | High (methoxy enhances polarity) | Low (hydrophobic methyl) |

Implications :

- The amino group improves aqueous solubility compared to non-amino analogs but may reduce passive diffusion across membranes.

Biological Activity

(R)-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid, commonly known as 5-methyltryptophan , is an amino acid derivative of tryptophan characterized by a methyl group at the 5-position of the indole ring. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Structural Characteristics

The structural composition of this compound includes:

- An amino group (-NH2)

- A carboxylic acid group (-COOH)

- An indole ring , which is crucial for its biological activity.

The presence of the methyl group at the 5-position distinguishes it from other indole derivatives, influencing its specific biological functions and interactions within biological systems .

Biological Activities

- Antitumor Activity

- Cytotoxic Effects

- Antimicrobial Properties

- Antioxidant Activity

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Certain derivatives induce methuosis (a form of cell death) by disrupting microtubule polymerization, leading to cytotoxic effects in cancer cells.

- Enzyme Inhibition : Compounds derived from this amino acid have been shown to inhibit enzymes that contribute to tumor development by reducing adenosine levels in the tumor microenvironment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid (or its ester) with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst under reflux for 3–5 hours yields structurally similar indole-acetic acid derivatives. Post-synthesis, recrystallization in DMF/acetic acid mixtures improves purity. This approach is adaptable by substituting the indole substrate with 5-methyl-1H-indol-3-yl precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and amine (-NH₂). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms stereochemistry and substituent positions, particularly distinguishing the (R)-enantiomer. High-resolution mass spectrometry (HRMS) validates molecular weight. For electronic properties, UV-Vis spectroscopy and density functional theory (DFT) calculations correlate experimental spectra with theoretical models .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Store in dry, ventilated areas away from heat/ignition sources. Use personal protective equipment (PPE: gloves, lab coat, goggles) to prevent skin/eye contact. In case of exposure, rinse thoroughly with water and seek medical attention. Avoid inhalation by working in fume hoods. For disposal, consult institutional guidelines for organic waste containing indole derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level model molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. Vibrational frequencies from FT-IR/Raman spectra are compared with theoretical values to validate structures. Solvent effects (e.g., polarizable continuum models) simulate aqueous or organic environments. Such analyses guide modifications to enhance stability or bioactivity .

Q. How do structural modifications (e.g., halogenation or alkylation) impact the biological activity of this compound?

- Methodological Answer : Introduce substituents at the indole ring (e.g., 5-methyl or fluoro groups) via electrophilic substitution or cross-coupling reactions. Test derivatives for antimicrobial or anticancer activity using in vitro assays (e.g., MIC against E. coli or MTT assays on cancer cell lines). Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F) enhance cytotoxicity, while methyl groups improve metabolic stability .

Q. How can researchers resolve discrepancies in purity or yield across different synthetic methods?

- Methodological Answer : Compare HPLC or LC-MS profiles of batches from varying conditions (e.g., reflux time, catalyst loading). Optimize recrystallization solvents (e.g., switching from acetic acid to ethanol/water mixtures). Use chiral chromatography or enzymatic resolution to address enantiomeric impurities. Reproducibility is ensured by strict control of reaction parameters (temperature, stoichiometry) and inert atmospheres .

Q. What experimental strategies validate the chiral integrity of the (R)-enantiomer during synthesis?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during synthesis. Confirm enantiopurity via polarimetry or chiral HPLC using a cellulose-based column. Compare optical rotation values with literature data for (R)-configured indole derivatives. Circular dichroism (CD) spectroscopy further corroborates stereochemical assignment .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic steps (e.g., acetic acid reflux). Address solubility issues by optimizing solvent systems (e.g., DMF/water mixtures). Pilot-scale purification via flash chromatography or centrifugal partition chromatography reduces losses. Process analytical technology (PAT) monitors critical quality attributes (CQAs) like particle size and polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.